molecular formula C19H19N2O7- B12580752 4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate CAS No. 197021-93-5

4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate

Cat. No.: B12580752
CAS No.: 197021-93-5
M. Wt: 387.4 g/mol
InChI Key: GBEXEMASCUNLQL-UHFFFAOYSA-M
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Description

4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is a complex organic compound with a unique structure that includes a biphenyl core, a nitro group, and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate typically involves multiple steps. The starting materials often include biphenyl derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the hydroxybutylamino group and the formation of the carbonate ester. Common reagents used in these reactions include nitric acid for nitration, amines for the introduction of the amino group, and carbonates for ester formation. Reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or sulfonic acids under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the biphenyl core can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 4,4’-diaminobiphenyl-2,2’-dicarboxylic acid

Uniqueness

4’-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1’-biphenyl]-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

197021-93-5

Molecular Formula

C19H19N2O7-

Molecular Weight

387.4 g/mol

IUPAC Name

[2-[4-[2-(4-hydroxybutylamino)-2-oxoethyl]phenyl]-4-nitrophenyl] carbonate

InChI

InChI=1S/C19H20N2O7/c22-10-2-1-9-20-18(23)11-13-3-5-14(6-4-13)16-12-15(21(26)27)7-8-17(16)28-19(24)25/h3-8,12,22H,1-2,9-11H2,(H,20,23)(H,24,25)/p-1

InChI Key

GBEXEMASCUNLQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCCO)C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)[O-]

Origin of Product

United States

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